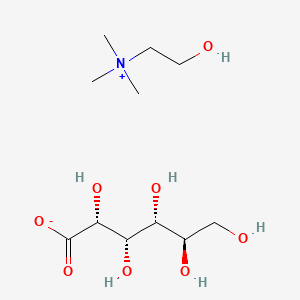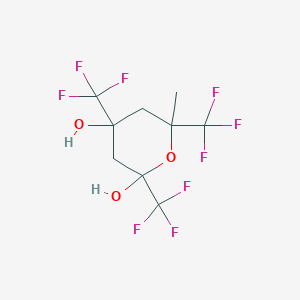
6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol
Overview
Description
“6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol” is a chemical compound with the molecular formula C9H9F9O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydropyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. Three of the carbon atoms are substituted with trifluoromethyl groups, and two of them are substituted with hydroxyl groups .Scientific Research Applications
Trimerization and Anomeric Equilibria
6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol is a configurationally labile compound structurally close to fluorinated carbohydrates. It demonstrates a significant solvent effect on its anomeric equilibria, highlighting its potential in solvent-based applications. This compound undergoes trimerization in the presence of bases, leading to different diastereoisomers, with solvent polarity and basicity affecting the equilibria between these isomers. This behavior offers insights into solvent effects on molecular structures and kinetics, making it valuable for studying solvent-mediated reactions and configurations (Saaidi et al., 2008).
Asymmetric Synthesis and Catalysis
It serves as a precursor in the asymmetric synthesis of tri- and tetrasubstituted trifluoromethyl dihydropyranones, showcasing the versatility of NHC-catalyzed redox processes. This application is crucial for the development of novel synthetic routes and methodologies, particularly for compounds containing stereogenic trifluoromethyl groups, which are of significant interest in medicinal chemistry and drug design (Davies et al., 2014).
Heterogeneous Catalysis in Synthesis
The compound's framework is utilized in the synthesis of biologically active compounds through methods like the Prins cyclization. This synthesis approach, particularly over heterogeneous catalysts, is vital for creating compounds with analgesic, anti-inflammatory, or cytotoxic activity, demonstrating the compound's role in facilitating the development of new pharmaceuticals (Štekrová et al., 2015).
Stereoselectivity in Radical Cyclizations
The tetrahydropyran-derived compound also plays a role in studying the stereoselectivity of alkenoxyl radical cyclizations. This is critical for understanding the principles of stereochemistry in organic synthesis, particularly in designing reactions to achieve desired stereoselective outcomes (Schneiders et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2,4,6-tris(trifluoromethyl)oxane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F9O3/c1-4(7(10,11)12)2-5(19,8(13,14)15)3-6(20,21-4)9(16,17)18/h19-20H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPKMZKYBQGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C(F)(F)F)O)(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617572 | |
| Record name | 6-Methyl-2,4,6-tris(trifluoromethyl)oxane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol | |
CAS RN |
429-01-6 | |
| Record name | 6-Methyl-2,4,6-tris(trifluoromethyl)oxane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



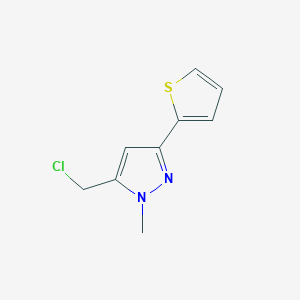
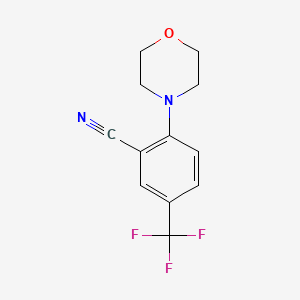
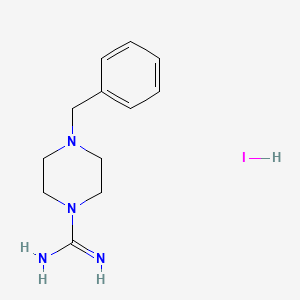
![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1612142.png)
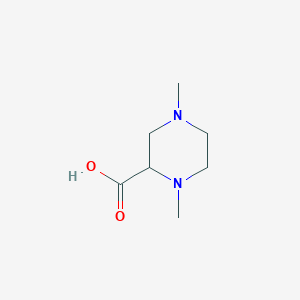
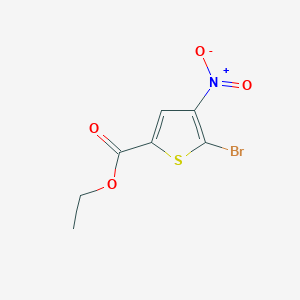
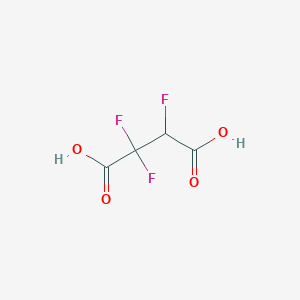
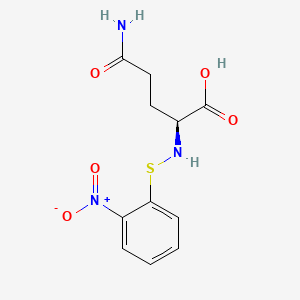
![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)
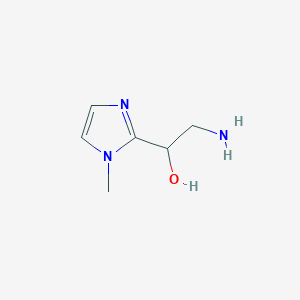
![[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1612154.png)

![3H-Imidazo[4,5-b]pyridin-6-ol](/img/structure/B1612157.png)
